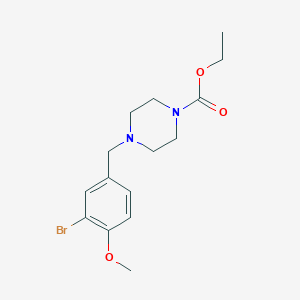
3,5-dimethyl-1-(phenoxyacetyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-1-(phenoxyacetyl)piperidine, also known as DMAP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been researched for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(phenoxyacetyl)piperidine is not fully understood, but it is believed to act as a nucleophilic catalyst. 3,5-dimethyl-1-(phenoxyacetyl)piperidine has a lone pair of electrons on the nitrogen atom, which can form a bond with electrophilic substrates. This reaction results in the formation of an intermediate, which can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(phenoxyacetyl)piperidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. Additionally, 3,5-dimethyl-1-(phenoxyacetyl)piperidine has been shown to have low acute toxicity and low skin irritancy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3,5-dimethyl-1-(phenoxyacetyl)piperidine is its high catalytic activity and selectivity. 3,5-dimethyl-1-(phenoxyacetyl)piperidine is also readily available and relatively inexpensive compared to other catalysts. However, 3,5-dimethyl-1-(phenoxyacetyl)piperidine has limitations such as its low solubility in water and its tendency to decompose under certain conditions.
Future Directions
For research on 3,5-dimethyl-1-(phenoxyacetyl)piperidine include the development of new synthetic methods, investigation of its mechanism of action, and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of 3,5-dimethyl-1-(phenoxyacetyl)piperidine involves the reaction of phenoxyacetyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethyl-1-(phenoxyacetyl)piperidine as a white crystalline solid with a melting point of 120-122°C. The purity of 3,5-dimethyl-1-(phenoxyacetyl)piperidine can be determined by nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Scientific Research Applications
3,5-dimethyl-1-(phenoxyacetyl)piperidine has been studied for its potential applications in scientific research. One of the major areas of research for 3,5-dimethyl-1-(phenoxyacetyl)piperidine is its use as a catalyst in organic synthesis. 3,5-dimethyl-1-(phenoxyacetyl)piperidine has been shown to catalyze a variety of reactions such as esterification, acylation, and alkylation. Additionally, 3,5-dimethyl-1-(phenoxyacetyl)piperidine has been used as a reagent for the synthesis of various compounds such as amides, esters, and lactones.
properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-8-13(2)10-16(9-12)15(17)11-18-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIULTSCBJBBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)COC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-2-phenoxyethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6005156.png)
![N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005162.png)
![N-(3,4-dichlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-fluoro-3-nitrophenyl)amino]methylene}urea](/img/structure/B6005166.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B6005171.png)
![6-(3-nitrophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6005184.png)
![N-{2-methyl-4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6005187.png)

![3-[1-(5-bromo-2-furoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6005201.png)
![1-[2-methoxy-5-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6005206.png)
![N-cyclopropyl-3-{1-[4-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6005223.png)
![4-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinyl)-N-(1-phenylethyl)benzamide](/img/structure/B6005225.png)

![1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B6005253.png)
![1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6005261.png)